2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride
Overview
Description
“2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride” is a chemical compound with the CAS Number 143096-86-0 . It has a molecular weight of 220.56 and its IUPAC name is 2,2-difluoro-1,3-benzodioxole-4-carbonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3ClF2O3/c9-7(12)4-2-1-3-5-6(4)14-8(10,11)13-5/h1-3H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It should be stored under ambient conditions .Scientific Research Applications
Organometallic Methodology
2,2-Difluoro-1,3-benzodioxole is an exceptionally acidic arene used in organometallic methodology. It can be converted into various derivatives through trapping the lithiated species with different electrophiles. These derivatives find applications in creating amines and ketones, indicating its versatility in organic synthesis (Schlosser, Gorecka, & Castagnetti, 2003).
Atropisomeric Bisphosphines
Atropisomeric bisphosphines derived from 2,2-difluoro-1,3-benzodioxole have been prepared, demonstrating potential as ligands for enantioselective catalysts in chemical synthesis. The synthesis involves a low-temperature Ullmann reaction, showcasing the compound's applicability in catalysis (Leroux, Gorecka, & Schlosser, 2004).
Synthesis of Pyridine Derivatives
The synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2,2-difluorobenzodioxole, has been achieved. This synthesis is significant in medicinal chemistry research for creating metabolically stable derivatives of the benzodioxole fragment, useful in drug development (Catalani, Paio, & Perugini, 2010).
Structural Elaboration
2,2-Difluoro-1,3-benzodioxole has been used in the structural elaboration of bromine migration in lithiated benzodioxoles. This method provides access to various derivatives, important for the development of new organic compounds (Gorecka, Leroux, & Schlosser, 2004).
Electron-Withdrawing Substituent Effects
The trifluoromethoxy group, derived from 2,2-difluoro-1,3-benzodioxole, showcases a long-range electron-withdrawing effect. This property is critical in understanding the basicity of arylmetal compounds and is useful in organometallic chemistry (Castagnetti & Schlosser, 2002).
Antiradical Activity
1,3-Benzodioxoles, including derivatives of 2,2-difluoro-1,3-benzodioxole, exhibit antiradical activity. This property is important in understanding the oxidation processes in organic chemistry, especially in fuel hydrocarbons (Vol’eva et al., 2013).
Synthesis of Fungicide Intermediate
2,2-Difluoro-1,3-benzodioxol-4-aldehyde, a key intermediate of fungicide fludioxonil, has been synthesized from o-cresol. This showcases the role of 2,2-difluoro-1,3-benzodioxole derivatives in agricultural chemistry (Zhang Zhi-rong, 2011).
Safety And Hazards
properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2O3/c9-7(12)4-2-1-3-5-6(4)14-8(10,11)13-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZQSPHXJREUFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378866 | |
Record name | 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | |
CAS RN |
143096-86-0 | |
Record name | 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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